![molecular formula C29H31N3O2S B2571656 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-61-4](/img/no-structure.png)
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research into pyrimido[4,5-b]quinolines and related structures often focuses on their synthesis and reactivity. For instance, Levine et al. (1977) explored reactions at the heterocyclic ring-carbon and nitrogen atoms of related compounds, highlighting the versatility of these structures in chemical synthesis E. Levine, C. K. Chu, T. Bardos, 1977. Similarly, the work by Lipson et al. (2006) on the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones by condensation with aromatic aldehydes and dimedone emphasizes the synthetic accessibility of complex heterocyclic systems V. V. Lipson, M. Shirobokova, O. V. Shishkin, S. Shishkina, 2006.
Potential Applications in Materials Science
The structural complexity and unique properties of pyrimido[4,5-b]quinoline derivatives also suggest potential applications in materials science. Novel 1,8-naphthalimide derivatives, for example, demonstrate promising characteristics for organic light-emitting device (OLED) applications, indicating that similar compounds could find use in electronic and optoelectronic applications Shuai Luo, Jie Lin, Jie Zhou, Yi Wang, Xingyuan Liu, Y. Huang, Zhiyun Lu, Changwei Hu, 2015.
Luminescent Properties
The luminescent properties of certain heterocyclic compounds, such as naphtho[2,3-f]quinoline derivatives synthesized via microwave-assisted methods, highlight the potential of these compounds in developing new organic electroluminescent media S. Tu, Shan-shan Wu, Shu Yan, Wen-Juan Hao, Xiao-hong Zhang, Xu-dong Cao, Z. Han, Bo Jiang, F. Shi, M. Xia, Jian-Feng Zhou, 2009.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid with 4-isopropylbenzaldehyde followed by cyclization with thioacetic acid and benzyl bromide. The resulting intermediate is then subjected to oxidation and dehydration to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid", "4-isopropylbenzaldehyde", "thioacetic acid", "benzyl bromide", "sodium hypochlorite", "sodium hydroxide", "acetic anhydride", "pyridine", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid with 4-isopropylbenzaldehyde in the presence of acetic anhydride and pyridine to yield the intermediate 2-amino-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 2: Cyclization of the intermediate with thioacetic acid and benzyl bromide in the presence of sodium hydroxide to yield the intermediate 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 3: Oxidation of the intermediate with sodium hypochlorite in the presence of chloroform and water to yield the intermediate 2-(benzylsulfinyl)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 4: Dehydration of the intermediate with sodium hydroxide in the presence of chloroform and water to yield the final product 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
CAS RN |
537044-61-4 |
Molecular Formula |
C29H31N3O2S |
Molecular Weight |
485.65 |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
XFMBKONZRDJMLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



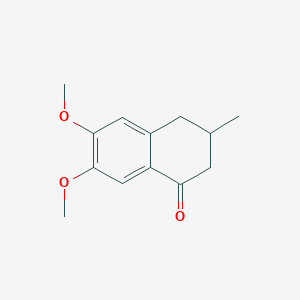
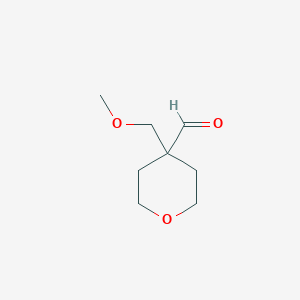
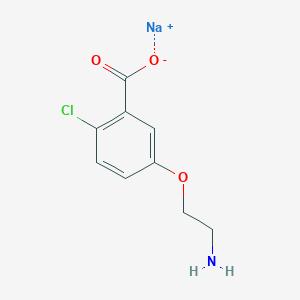
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2571576.png)
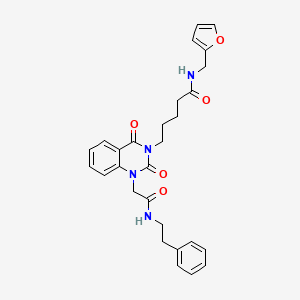
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)

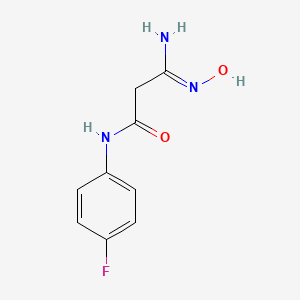
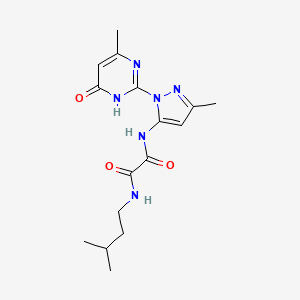

![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)


![N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2571596.png)